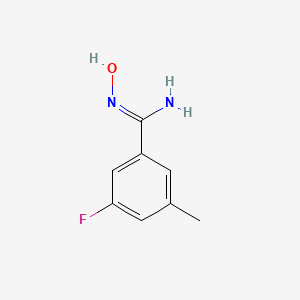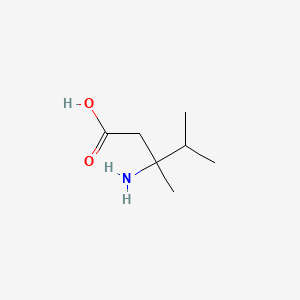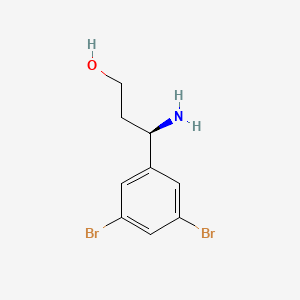
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, featuring an amino group and a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methylpyridin-4-YL)propanoic acid typically involves the reaction of 3-methylpyridine with a suitable amino acid precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(4-ethylphenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
3-Amino-3-(3-methylpyridin-4-YL)propanoic acid is unique due to the presence of the methyl-substituted pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-amino-3-(3-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13) |
InChI Key |
VAWHKYUKCRUOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13303489.png)
![(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13303494.png)





![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13303536.png)


